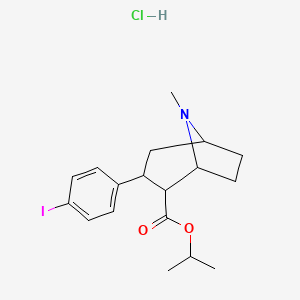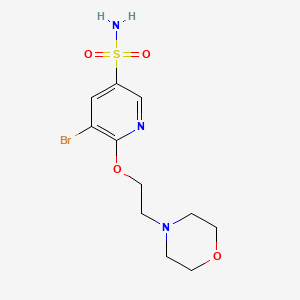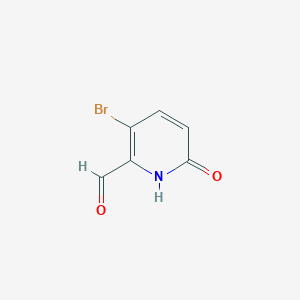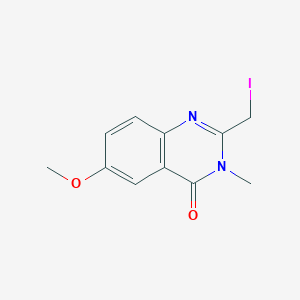
(-)-3-Beta--(4-Iodophenyl)tropan-2-Beta--carboxylic acid isopropyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride is a chemical compound known for its unique structure and properties. This compound is part of the tropane alkaloid family, which is characterized by a bicyclic structure. The presence of the iodophenyl group and the carboxylic acid ester functionality makes it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of (-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tropane skeleton, followed by the introduction of the iodophenyl group and the carboxylic acid ester functionality. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and purity.
Analyse Chemischer Reaktionen
(-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to neurotransmitter transporters and receptors.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of (-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. The compound binds to these targets and modulates their activity, leading to various physiological effects. The pathways involved in its mechanism of action include the inhibition of neurotransmitter reuptake and the modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
(-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride can be compared with other similar compounds, such as:
Cocaine: Both compounds share a similar tropane skeleton, but differ in their functional groups and pharmacological effects.
Tropane alkaloids: These compounds have a similar bicyclic structure, but differ in their substituents and biological activities. The uniqueness of (-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride lies in its specific functional groups and their effects on its chemical and biological properties.
Eigenschaften
Molekularformel |
C18H25ClINO2 |
|---|---|
Molekulargewicht |
449.8 g/mol |
IUPAC-Name |
propan-2-yl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H24INO2.ClH/c1-11(2)22-18(21)17-15(12-4-6-13(19)7-5-12)10-14-8-9-16(17)20(14)3;/h4-7,11,14-17H,8-10H2,1-3H3;1H |
InChI-Schlüssel |
NMCJMIIEVMUGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene](/img/structure/B13867798.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)

![Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate](/img/structure/B13867816.png)
![7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine](/img/structure/B13867818.png)


![4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13867839.png)
![3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13867846.png)
![N-(3-imidazol-1-ylpropyl)-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13867852.png)
